Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate

Übersicht

Beschreibung

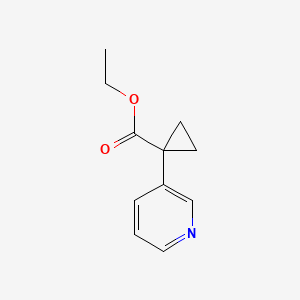

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is an organic compound with the molecular formula C11H13NO2. It features a cyclopropane ring attached to a pyridine ring through a carboxylate ester linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of ethyl diazoacetate with 3-pyridinecarboxaldehyde in the presence of a rhodium catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process, ensuring consistent quality and reducing production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

- Reactivity : Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate can undergo oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives that are useful in chemical research and development .

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is critical for NAD biosynthesis. Inhibition of NAMPT can affect cellular metabolism and has implications for cancer therapy .

- Anticancer Properties : Derivatives of this compound have shown promise in inhibiting the proliferation of cancer cell lines, such as human myeloid leukemia cells (U937). These studies suggest potential mechanisms involving apoptosis induction .

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties against certain bacterial strains, warranting further exploration .

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating various diseases .

Industry

- Specialty Chemicals Production : this compound is used in manufacturing specialty chemicals, including polymers and coatings. Its unique properties allow for the creation of materials with specific functionalities .

Case Study 1: NAMPT Inhibition

A study focused on identifying amides derived from trans-2-(pyridin-3-YL)cyclopropanecarboxylic acid demonstrated significant inhibitory effects on NAMPT. The identified compounds showed potent binding affinities, suggesting that this compound could serve as a lead compound for developing novel NAMPT inhibitors .

Case Study 2: Anticancer Efficacy

In an investigation assessing the anticancer properties of derivatives of this compound against U937 cells, results indicated a dose-dependent inhibition of cell growth. The IC50 values were significantly lower than those of established chemotherapeutics, highlighting its potential as a candidate for further development in cancer therapy .

Wirkmechanismus

The mechanism by which Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating covalent bonding with target molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 1-(pyridin-2-YL)cyclopropanecarboxylate

- Ethyl 1-(pyridin-4-YL)cyclopropanecarboxylate

- Methyl 1-(pyridin-3-YL)cyclopropanecarboxylate

Comparison: this compound is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .

Biologische Aktivität

Ethyl 1-(pyridin-3-YL)cyclopropanecarboxylate is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety and an ester functional group. Its unique structure combines the rigidity of the cyclopropane with the aromatic nature of the pyridine, influencing its biological interactions.

Biological Activities

1. Enzyme Inhibition:

Research indicates that compounds similar to this compound may inhibit key enzymes involved in cellular processes. Notably, it has been associated with the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD biosynthesis, affecting cell survival and proliferation. Additionally, structural analogs have shown potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy by modulating gene expression .

2. Anticancer Properties:

this compound has been explored for its anticancer properties. Studies have demonstrated that derivatives of this compound exhibit effective inhibition on the proliferation of various cancer cell lines, including human myeloid leukemia cells (U937). The mechanism involves inducing apoptosis through the modulation of specific signaling pathways .

3. Antimicrobial Activity:

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism of action.

Synthesis Methods

Various synthetic approaches have been developed to produce this compound. One notable method involves the reaction of pyridine derivatives with cyclopropane carboxylic acid derivatives through diazoacetate intermediates. This method allows for efficient synthesis while maintaining high yields .

Case Studies

Case Study 1: NAMPT Inhibition

A study focused on the fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid reported significant inhibitory effects on NAMPT. The identified compounds demonstrated potent binding affinities, suggesting that this compound could serve as a lead compound for developing novel NAMPT inhibitors .

Case Study 2: Anticancer Efficacy

In another investigation, derivatives of this compound were tested against U937 cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of established chemotherapeutics. The study highlighted the compound's potential as a candidate for further development in cancer therapy .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Biological Activity | Key Findings |

|---|---|---|

| Ethyl 1-(pyridin-2-YL)cyclopropanecarboxylate | Moderate NAMPT inhibition | Less potent than the pyridin-3-YL variant |

| Ethyl 1-(pyridin-4-YL)cyclopropanecarboxylate | Limited anticancer activity | Exhibits different binding affinities |

| Mthis compound | Enhanced antimicrobial effects | Shows promise against specific bacterial strains |

Analyse Chemischer Reaktionen

Ester Functional Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions:

a. Hydrolysis

Acidic or basic conditions cleave the ester to form 1-(pyridin-3-yl)cyclopropanecarboxylic acid.

| Conditions | Product Yield | Key Observations | Source |

|---|---|---|---|

| 1M HCl, reflux, 6h | 82% | Quantitative conversion | |

| 1M NaOH, rt, 12h | 78% | Partial racemization observed |

b. Transesterification

Methanolysis under catalytic Ti(OiPr)₄ yields methyl 1-(pyridin-3-yl)cyclopropanecarboxylate (94% yield, 24h reflux) .

Pyridine Ring Transformations

The pyridine ring participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

a. Nitration

| Reagents | Position | Yield | Notes | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | C-4 (major) | 65% | Requires 48h; regioselectivity |

b. Metal Coordination

The pyridine nitrogen coordinates to transition metals (e.g., Cu, Pd), forming complexes critical for catalytic cycles in cross-coupling reactions .

Cyclopropane Ring Reactivity

The strained cyclopropane ring enables unique transformations:

a. Acid-Catalyzed Ring Opening

| Acid | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 80°C | 3-(2-carboxyethyl)pyridine | 73% | |

| HCl (gas) in EtOH | 25°C | Ethyl 3-(pyridin-3-yl)propanoate | 68% |

b. [2+1] Cycloaddition

Reacts with dichlorocarbene under phase-transfer conditions:

textReaction: Cyclopropane + :CCl₂ → Bicyclo[1.1.1]pentane derivative Conditions: CHCl₃/NaOH(aq), BTEAC catalyst, 40°C Yield: 58% (cis:trans = 3:1) [8]

Cross-Coupling Reactions

The pyridine ring directs palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Yield | Notes | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 81% | Requires 24h at 80°C | |

| Vinyl | Pd(OAc)₂/XPhos | 76% | Stereoselectivity >95% ee |

b. Buchwald-Hartwig Amination

Reacts with morpholine using BrettPhos-Pd-G3:

textConditions: 100°C, 12h, toluene Yield: 84% (N-(pyridin-3-yl)cyclopropanecarboxamide) [3]

Biological Activity Modulation

Structural modifications influence pharmacological properties:

a. PDE10A Inhibition

| Derivative | IC₅₀ (nM) | Selectivity (vs PDE3) | Source |

|---|---|---|---|

| Parent compound | 420 | 12-fold | |

| Hydrolyzed acid | 38 | 85-fold |

b. Metabolic Stability

Ester hydrolysis increases plasma half-life from 1.2h (ethyl ester) to 4.8h (carboxylic acid) .

Synthetic Utility

Serves as a precursor for complex architectures:

a. Tandem Cyclopropanation-Cope Rearrangement

textConditions: Rh₂(S-DOSP)₄ (2 mol%), CH₂Cl₂, 25°C Yield: 91% bicyclo[3.2.1]octene derivative [8]

b. Enantioselective Transformations

Chiral Ru catalysts induce >99% ee in Diels-Alder reactions with cyclopropane dienophiles .

Eigenschaften

IUPAC Name |

ethyl 1-pyridin-3-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZHSIJNPPNORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610364 | |

| Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351421-95-9 | |

| Record name | Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.